molecular formula C19H26O10 B1253752 Ptelatoside A CAS No. 90899-20-0

Ptelatoside A

Cat. No.: B1253752
CAS No.: 90899-20-0
M. Wt: 414.4 g/mol
InChI Key: DZMYOBBWRZTUTA-BMVMOQKNSA-N
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Description

Ptelatoside A (CAS 90899-20-0) is a phenolic glycoside of significant interest in pharmacological research, particularly for managing type 2 diabetes. A recent integrative study employing network pharmacology and molecular docking has identified this compound, sourced from the Ayurvedic formulation Madhumehantak Churna, as a potent anti-diabetic biomolecule . The research demonstrated that this compound exhibits strong binding affinities with multiple protein targets involved in diabetes, including GLUT12, Myeloperoxidase, and Cathepsin S, suggesting a multi-target mechanism of action . Further in-silico analysis predicted that this compound possesses favorable drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, underscoring its potential as a lead compound for the development of novel anti-hyperglycemic therapeutics . The compound has a molecular formula of C19H26O10 and a molecular weight of 414.41 g/mol . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90899-20-0

Molecular Formula

C19H26O10

Molecular Weight

414.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H26O10/c1-2-9-3-5-10(6-4-9)28-19-17(25)15(23)14(22)12(29-19)8-27-18-16(24)13(21)11(20)7-26-18/h2-6,11-25H,1,7-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1

InChI Key

DZMYOBBWRZTUTA-BMVMOQKNSA-N

SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

Isomeric SMILES

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O

melting_point

183-185°C

physical_description

Solid

Synonyms

ptelatoside A

Origin of Product

United States

Preparation Methods

Aglycone Synthesis

The p-hydroxystyrene core is synthesized via Heck coupling between p-iodophenol and ethylene gas in the presence of palladium acetate and triethylamine. This method achieves >85% yield under optimized conditions (80°C, 12 h). Alternative routes, such as dehydration of p-hydroxybenzyl alcohol, are less efficient due to side reactions.

Glycosylation Strategy

Glycosylation employs a β-D-glucopyranosyl trichloroacetimidate donor activated by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane. Stereoselective formation of the β-glycosidic bond is critical, with reaction temperatures maintained at −20°C to prevent anomerization. Post-glycosylation, the intermediate is treated with acetic anhydride to protect hydroxyl groups, yielding a peracetylated precursor.

Deprotection and Final Purification

Global deprotection uses sodium methoxide in methanol to cleave acetyl groups, followed by ion-exchange chromatography to remove residual salts. Final purification via preparative HPLC ensures >98% purity, though overall synthetic yields remain modest (15–20%).

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Aglycone synthesisPd(OAc)₂, Et₃N, 80°C85
GlycosylationTMSOTf, CH₂Cl₂, −20°C65
DeprotectionNaOMe, MeOH, rt75
Overall yield15–20

Optimization of Reaction Conditions

Recent advances focus on improving glycosylation efficiency and scalability. The use of enzymatic glycosyltransferases, as opposed to chemical catalysts, has shown promise in reducing side products. For instance, β-glucosidase from Aspergillus niger facilitates regioselective glycosylation at the phenolic hydroxyl group, albeit with lower reaction rates (48 h vs. 2 h for chemical methods).

Solvent systems also play a critical role. Anhydrous tetrahydrofuran (THF) with molecular sieves enhances glycosyl donor stability, while microwave-assisted synthesis reduces reaction times from hours to minutes. However, these methods require stringent anhydrous conditions, complicating industrial adoption.

Analytical Characterization of Synthetic Products

Rigorous characterization ensures synthetic this compound matches natural isolates. Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard:

  • ¹H NMR (400 MHz, D₂O): δ 6.75 (d, J = 8.4 Hz, 2H, aromatic), 5.12 (d, J = 7.2 Hz, 1H, anomeric proton).

  • ¹³C NMR (100 MHz, D₂O): δ 152.1 (C-1 aglycone), 104.3 (C-1 glucosyl).

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₂₆O₁₀ with [M+H]⁺ at m/z 415.1602 (calculated 415.1605).

Comparative Analysis of Preparation Methods

Natural extraction and synthetic synthesis present complementary advantages and limitations:

Table 3: Method Comparison

ParameterNatural ExtractionSynthetic Synthesis
Yield0.02–0.05%15–20%
Purity90–95%98–99%
ScalabilityLimited by plant biomassIndustrially feasible
CostLow (raw materials)High (catalysts, reagents)
Environmental ImpactSustainableSolvent waste generation

Chemical Reactions Analysis

Types of Reactions: Ptelatoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ptelatoside A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ptelatoside A is not fully understood, but it is believed to involve interactions with cellular enzymes and receptors due to its phenolic and glycosidic structure. The phenolic moiety may participate in redox reactions, while the glycosyl unit could influence the compound’s solubility and bioavailability . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Ptelatoside A is similar to other phenolic glycosides such as:

Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of an ethenyl group in the phenolic moiety. This structural uniqueness contributes to its distinct chemical and biological properties .

Q & A

Q. How can researchers mitigate bias in phenotypic screening assays for this compound?

  • Methodological Answer : Implement blinding during data collection and analysis. Use Z’-factor scores to quantify assay robustness. Include internal reference compounds and validate hits with orthogonal assays (e.g., SPR for binding affinity) .

Tables: Key Methodological Recommendations

Research Stage Best Practices Supporting Evidence
Structural AnalysisCombine NMR, HRMS, and X-ray crystallography for unambiguous confirmation
Bioactivity ValidationUse ≥3 independent assays (e.g., enzymatic, cell-based, in vivo)
Data ReportingFollow FAIR principles (Findable, Accessible, Interoperable, Reusable)
Computational ModelingCross-validate docking results with experimental IC₅₀ values

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